

# Technical Support Center: Ethisterone Interference in Testosterone Immunoassay

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## Compound of Interest

Compound Name: *Progestoral*

Cat. No.: *B7769975*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from ethisterone in testosterone immunoassays. The structural similarity between ethisterone, a synthetic progestin, and testosterone can lead to analytical cross-reactivity, resulting in erroneously elevated testosterone measurements. This guide offers detailed methodologies to identify, mitigate, and resolve this interference.

## Frequently Asked Questions (FAQs)

Q1: What is ethisterone and why does it interfere with testosterone immunoassays?

A1: Ethisterone is a synthetic steroid that functions as a progestin. Its chemical structure is very similar to that of testosterone.<sup>[1]</sup> This structural resemblance can cause ethisterone to be recognized by the antibodies used in testosterone immunoassays, a phenomenon known as cross-reactivity. This leads to an overestimation of the actual testosterone concentration in a sample.

Q2: How can I determine if my testosterone immunoassay is affected by ethisterone interference?

A2: If you suspect ethisterone interference, consider the following steps:

- Review the Assay's Package Insert: Check the manufacturer's documentation for any listed cross-reactivity with ethisterone or structurally related compounds like norethisterone or danazol.
- Analyze a Known Standard: Spike a sample matrix with a known concentration of ethisterone and measure the testosterone level. A significant reading in a testosterone-free matrix indicates interference.
- Perform a Serial Dilution: A non-linear response upon serial dilution of a patient sample may suggest the presence of interfering substances.
- Use an Alternative Method: Compare the immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is not susceptible to this type of interference.[\[2\]](#)[\[3\]](#)

Q3: Which commercial testosterone immunoassays are known to be affected by ethisterone or similar compounds?

A3: Interference is platform-dependent. For example:

- The Roche Elecsys Testosterone II assay has a documented cross-reactivity with ethisterone.[\[4\]](#)
- Danazol, a derivative of ethisterone, has been shown to cross-react with the Roche E170 testosterone assay.[\[5\]](#)
- Norethisterone, which is structurally very similar to ethisterone, causes significant interference in the Roche E170 Modular immunoassay and has a smaller effect on the Siemens ADVIA Centaur assay.[\[3\]](#)
- The Abbott Architect testosterone assay has been reported to have moderate interference from ethisterone.

It is crucial to consult the package insert for the specific assay you are using.

Q4: What is the definitive method for accurately measuring testosterone in the presence of potential interferents like ethisterone?

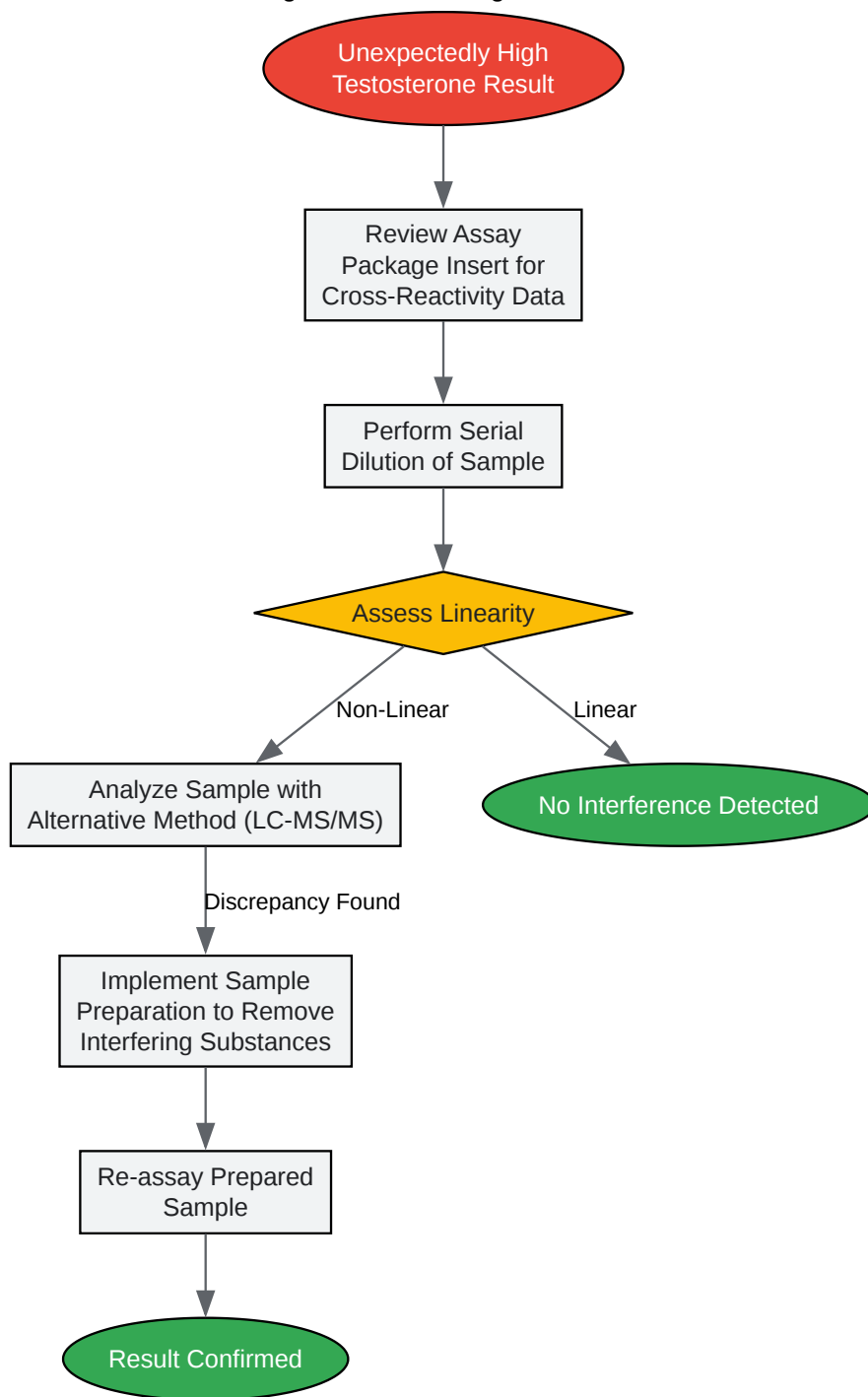
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for testosterone measurement due to its high specificity. It physically separates the compounds in a sample before detection, thus eliminating cross-reactivity from structurally similar molecules like ethisterone.<sup>[2][3]</sup>

## Troubleshooting Guides

### Issue: Unexpectedly High Testosterone Results

If you observe unexpectedly high testosterone levels in your samples, especially in a context where ethisterone or other synthetic steroids may be present, follow this troubleshooting workflow:

## Troubleshooting Workflow for High Testosterone Results



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Caption: A step-by-step guide to troubleshooting unexpectedly high testosterone results.

## Data Presentation

The following tables summarize the known cross-reactivity of ethisterone and structurally similar compounds with specific testosterone immunoassays.

Table 1: Documented Cross-Reactivity of Ethisterone and Related Compounds in Testosterone Immunoassays

Compound	Immunoassay Platform	Cross-Reactivity (%)	Reference
Ethisterone	Roche Elecsys Testosterone II	Not specified, but listed as a cross-reactant	<a href="#">[4]</a>
Danazol (Ethisterone derivative)	Roche E170	$\leq 0.504$	<a href="#">[4]</a> <a href="#">[5]</a>
Norethisterone	Roche E170 Modular	Significant interference leading to results $>5$ nmol/L	<a href="#">[3]</a>
Norethisterone	Siemens ADVIA Centaur	Small effect	<a href="#">[3]</a>
Ethisterone	Abbott Architect	Moderate interference	

Note: The absence of a compound in this table for a specific assay does not guarantee a lack of cross-reactivity. Always consult the manufacturer's package insert.

## Experimental Protocols

### Protocol 1: Assessment of Ethisterone Cross-Reactivity in a Competitive Testosterone Immunoassay

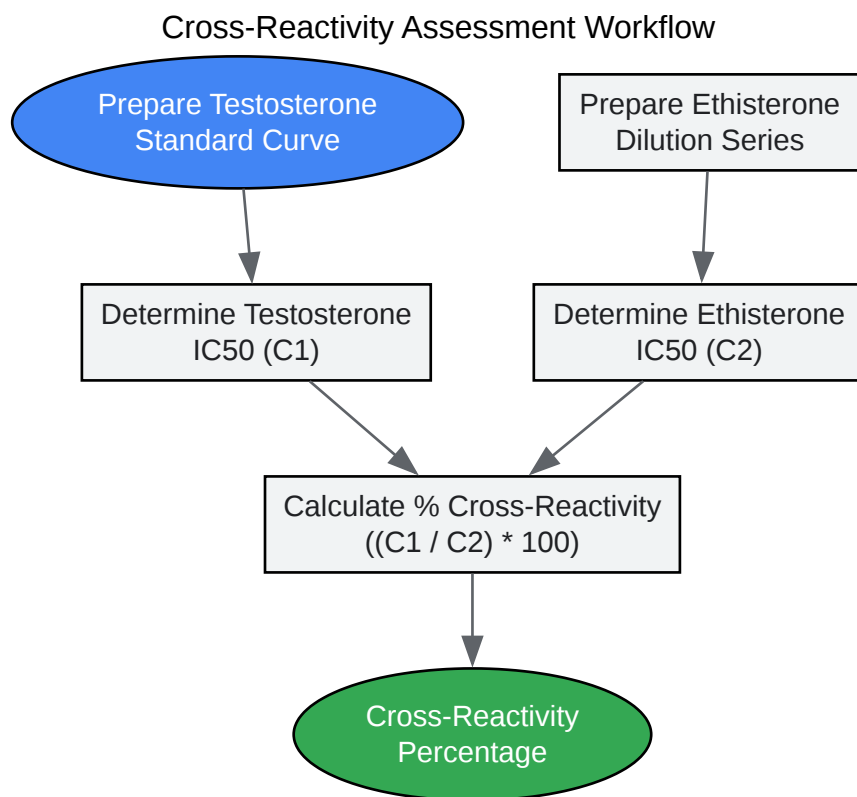
Objective: To quantify the percentage of cross-reactivity of ethisterone in a specific testosterone immunoassay.

Materials:

- Testosterone immunoassay kit (antibodies, tracer, buffer, etc.)
- Testosterone standard of known concentration
- Ethisterone standard of known concentration
- Steroid-free serum or appropriate assay buffer
- Microplate reader

Procedure:

- Prepare a Testosterone Standard Curve: Following the immunoassay kit's instructions, prepare a series of dilutions of the testosterone standard to generate a standard curve.
- Determine the 50% Binding Concentration of Testosterone (C1): Run the testosterone standard curve in the immunoassay. From the curve, determine the concentration of testosterone that results in 50% of the maximum signal ( $B/B_0 = 50\%$ ).
- Prepare an Ethisterone Dilution Series: Prepare a series of dilutions of the ethisterone standard in the same steroid-free serum or assay buffer.
- Determine the 50% Binding Concentration of Ethisterone (C2): Run the ethisterone dilution series in the testosterone immunoassay. Determine the concentration of ethisterone that also results in 50% of the maximum signal.
- Calculate the Percent Cross-Reactivity: Use the following formula:  $\% \text{ Cross-Reactivity} = (C1 / C2) * 100$



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Caption: Workflow for determining the cross-reactivity percentage of ethisterone.

## Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE) to Remove Ethisterone

Objective: To extract testosterone from a serum or plasma sample, leaving behind potentially interfering substances like ethisterone.

Materials:

- Serum or plasma sample
- Diethyl ether or a mixture of ethyl acetate and hexane

- Centrifuge
- Nitrogen evaporator or SpeedVac
- Assay buffer from the testosterone immunoassay kit

Procedure:

- **Solvent Addition:** To 1 volume of serum or plasma, add 5 volumes of diethyl ether (or a 3:2 v/v mixture of ethyl acetate:hexane).
- **Vortexing:** Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the steroids into the organic phase.
- **Phase Separation:** Centrifuge the sample at 2000 x g for 5-10 minutes to separate the aqueous and organic layers.
- **Transfer of Organic Layer:** Carefully transfer the upper organic layer containing the extracted steroids to a clean tube. For maximum recovery, this step can be repeated, and the organic layers pooled.
- **Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
- **Reconstitution:** Reconstitute the dried extract in a known volume of the testosterone immunoassay's assay buffer.
- **Assay:** The reconstituted sample is now ready for analysis in the testosterone immunoassay.

## Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)

**Objective:** To purify testosterone from a serum or plasma sample using a solid-phase extraction cartridge to remove interferents.

Materials:

- Serum or plasma sample



- SPE cartridges (e.g., C18)
- SPE manifold
- Methanol (for conditioning and elution)
- Deionized water (for washing)
- Nitrogen evaporator or SpeedVac
- Assay buffer from the testosterone immunoassay kit

Procedure:

- **Cartridge Conditioning:** Condition the SPE cartridge by passing methanol through it, followed by deionized water, according to the manufacturer's instructions.
- **Sample Loading:** Load the serum or plasma sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with deionized water to remove polar, interfering substances.
- **Elution:** Elute the testosterone from the cartridge using an appropriate organic solvent, such as methanol or ethyl acetate.
- **Evaporation:** Evaporate the eluate to dryness.
- **Reconstitution:** Reconstitute the dried extract in a known volume of the assay buffer.
- **Assay:** The purified sample is now ready for use in the testosterone immunoassay.

## Signaling Pathway and Molecular Structures

The interference is a direct result of the structural similarity between testosterone and ethisterone, which allows ethisterone to bind to the anti-testosterone antibody in the immunoassay.

## Structural Comparison of Testosterone and Ethisterone

Testosterone

## Key Structural Difference

Ethisterone has an ethynyl group ( $-C\equiv CH$ ) at the C17 position, whereas Testosterone has a hydroxyl group ( $-OH$ ).

Ethisterone

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Caption: Comparison of the chemical structures of Testosterone and Ethisterone.

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